molecular formula C9H10ClN3O B1526860 1-(5-Amino-2-chlorophenyl)imidazolidin-2-one CAS No. 1247458-90-7

1-(5-Amino-2-chlorophenyl)imidazolidin-2-one

Cat. No.: B1526860
CAS No.: 1247458-90-7
M. Wt: 211.65 g/mol
InChI Key: AJMRHWJDDSTAJA-UHFFFAOYSA-N
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Description

1-(5-Amino-2-chlorophenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C9H10ClN3O and its molecular weight is 211.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Stereochemistry

Stereoselective Synthesis and Structural Analysis : The synthesis of imidazolidin-4-ones, including derivatives structurally similar to 1-(5-Amino-2-chlorophenyl)imidazolidin-2-one, has been reported to exhibit unexpected stereoselectivity when reacting with substituted benzaldehydes. These compounds serve as skeletal modifications in bioactive oligopeptides, acting either as proline surrogates or for protecting the N-terminal amino acid against hydrolysis. The stereoselectivity of these reactions has been attributed to intramolecular hydrogen bonds, highlighting the complex interplay between structure and reactivity in the synthesis of such derivatives (Ferraz et al., 2007).

Pharmacological Activity

Pharmacological Activity and Molecular Structure : Research on compounds bearing the 1-aryl substituent, such as 1-(4-chlorophenyl)-2-aminoimidazoline-2, has shown significant central activity, particularly for antinociceptive and serotonergic effects. The 4-chlorophenyl substituent, due to its higher lipophilicity, has been identified as playing a crucial role in the pharmacophoric group for both the opioid MOP receptor and the 5-HT2 receptor affinity. This underscores the importance of specific structural features in enhancing the pharmacological activity of these derivatives (Matosiuk et al., 2005).

Antimicrobial Properties

Antibacterial Agents Design and Synthesis : The design and synthesis of imidazolidine derivatives, such as 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, have been explored for their potential as novel, nonmutagenic antibacterial agents with specific activity against anaerobic bacteria. These compounds have been developed with the intention of acting as pro-drugs, liberating lethal species specifically within the target anaerobic bacterial cell following bioreduction, showcasing the application of imidazolidine derivatives in targeted antimicrobial therapy (Dickens et al., 1991).

Material Science and Corrosion Inhibition

Corrosion Inhibition Studies : Imidazole derivatives, such as 1-(2-ethylamino)-2-methylimidazoline and its analogs, have been evaluated for their corrosion inhibition properties on mild steel in acid media. These studies provide insights into the efficiency of these compounds as corrosion inhibitors, highlighting their potential applications in protecting industrial materials against corrosive environments. The research includes both experimental and theoretical evaluations, emphasizing the relationship between molecular structure and corrosion inhibition efficacy (Cruz et al., 2004).

Properties

IUPAC Name

1-(5-amino-2-chlorophenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-7-2-1-6(11)5-8(7)13-4-3-12-9(13)14/h1-2,5H,3-4,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMRHWJDDSTAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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